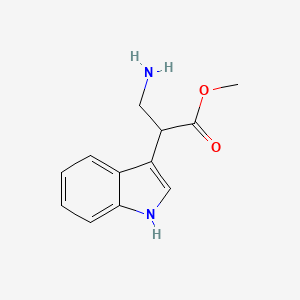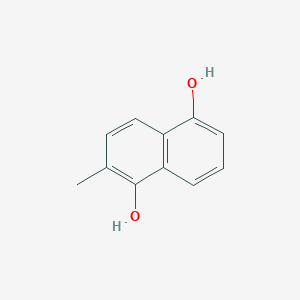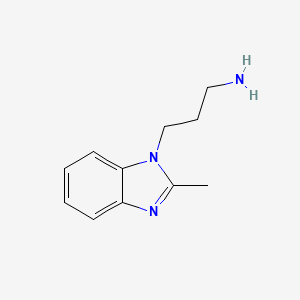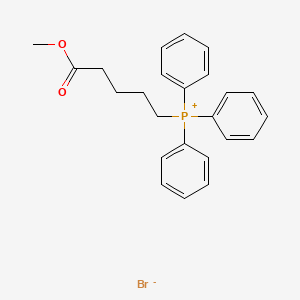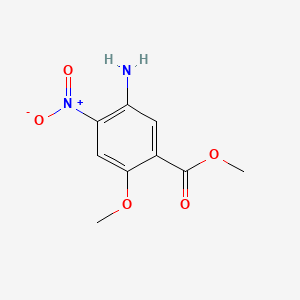
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one
概要
説明
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one is a thioxanthone derivative known for its significant biological activities
準備方法
The synthesis of 1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one typically involves the reaction of thioxanthone derivatives with diethylaminoethylamine. The process includes:
Starting Materials: Thioxanthone derivatives and diethylaminoethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.
Industrial Production: Industrial synthesis may involve large-scale batch reactors with controlled temperature and pressure to ensure high yield and purity.
化学反応の分析
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thioxanthone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where reagents like alkyl halides can introduce new substituents.
科学的研究の応用
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one has been extensively studied for its applications in:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and initiate radical formation.
Biology: Investigated for its DNA intercalating properties, making it a potential candidate for anticancer research.
Medicine: Explored for its role as a radiosensitizer in cancer therapy, enhancing the effects of radiation on tumor cells.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one involves:
DNA Intercalation: The compound intercalates into DNA, disrupting the helical structure and inhibiting nucleic acid biosynthesis.
Enzyme Inhibition: It inhibits enzymes such as topoisomerases and apurinic endonuclease 1 (APE1), which are crucial for DNA repair and replication.
Radiosensitization: Enhances the sensitivity of tumor cells to radiation by inhibiting DNA repair mechanisms, leading to increased cell death.
類似化合物との比較
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one can be compared with other thioxanthone derivatives such as:
Lucanthone: Similar in structure and function, used as an antitumor agent and radiosensitizer.
Hycanthone: Another derivative with antiparasitic and anticancer properties, though less commonly used due to toxicity concerns.
Thioxanthone: The parent compound, widely used in photoinitiation and dye production.
特性
IUPAC Name |
1-[2-(diethylamino)ethylamino]-7-methoxy-4-methylthioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-5-23(6-2)12-11-22-17-9-7-14(3)21-19(17)20(24)16-13-15(25-4)8-10-18(16)26-21/h7-10,13,22H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHLLQBQFXYRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=C(C2=O)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317548 | |
| Record name | 1-{[2-(Diethylamino)ethyl]amino}-7-methoxy-4-methyl-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80568-56-5 | |
| Record name | NSC317919 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-{[2-(Diethylamino)ethyl]amino}-7-methoxy-4-methyl-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


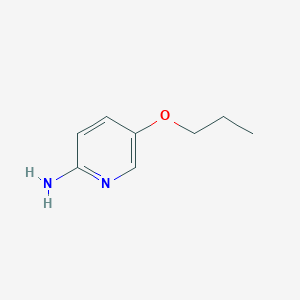

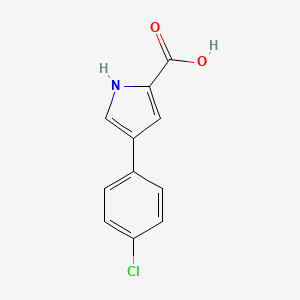
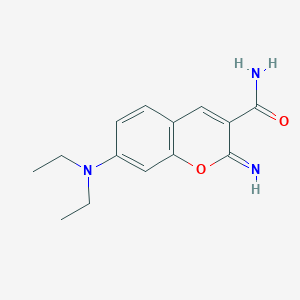
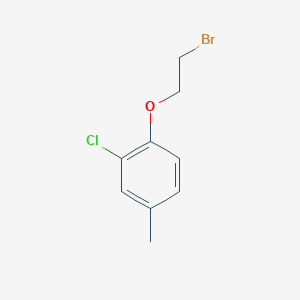
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B3057356.png)


![2'-Bromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B3057364.png)
